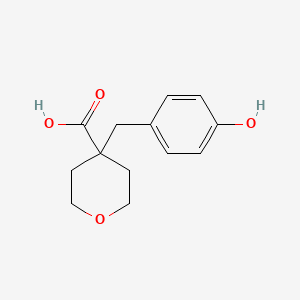

4-(4-Hydroxybenzyl)tetrahydropyran-4-carboxylic Acid

描述

4-(4-Hydroxybenzyl)tetrahydropyran-4-carboxylic acid (CAS: 1499681-44-5) is a tetrahydropyran derivative featuring a hydroxybenzyl substituent at the 4-position of the pyran ring. With a molecular weight of 236.26 g/mol, this compound is primarily utilized in laboratory research, though its full biological and pharmacological profile remains underexplored . Its structure combines a rigid tetrahydropyran scaffold with a phenolic hydroxyl group, which may confer unique physicochemical properties, such as enhanced hydrogen-bonding capacity and solubility compared to non-polar analogs.

属性

IUPAC Name |

4-[(4-hydroxyphenyl)methyl]oxane-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c14-11-3-1-10(2-4-11)9-13(12(15)16)5-7-17-8-6-13/h1-4,14H,5-9H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJHYOXWSNMFGAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CC2=CC=C(C=C2)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of tetrahydropyran derivatives, including 4-(4-Hydroxybenzyl)tetrahydropyran-4-carboxylic acid, often involves the hydroalkoxylation of hydroxy olefins. This reaction can be catalyzed by various metal catalysts such as platinum, cerium ammonium nitrate, lanthanide triflates, cobalt, and silver triflate . The reaction conditions typically involve room temperature and mild conditions to achieve high yields and stereoselectivity .

Industrial Production Methods

Industrial production methods for tetrahydropyran derivatives may include the use of continuous flow reactors and large-scale batch reactors. These methods ensure consistent product quality and high throughput. The choice of catalyst and reaction conditions is optimized to maximize yield and minimize by-products .

化学反应分析

Types of Reactions

4-(4-Hydroxybenzyl)tetrahydropyran-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: Conversion of the hydroxy group to a carbonyl group.

Reduction: Reduction of the carboxylic acid group to an alcohol.

Substitution: Replacement of the hydroxy group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like thionyl chloride .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carboxylic acid group can produce an alcohol .

科学研究应用

4-(4-Hydroxybenzyl)tetrahydropyran-4-carboxylic acid has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 4-(4-Hydroxybenzyl)tetrahydropyran-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxybenzyl group can participate in hydrogen bonding and other interactions with biological molecules, while the carboxylic acid group can undergo ionization and interact with various enzymes and receptors .

相似化合物的比较

4-[4-(4-Fluorophenoxy)benzenesulfonylamino]-tetrahydropyran-4-carboxylic Acid Hydroxyamide (CP-544439)

CP-544439 is a well-studied matrix metalloproteinase-13 (MMP-13) inhibitor with a sulfonylamino-fluorophenoxybenzene substituent. Key differences include:

- Structural Impact: The sulfonylamino group in CP-544439 enhances binding to MMP-13’s zinc-active site, while the hydroxybenzyl group in the target compound may favor interactions with phenolic receptors or antioxidant pathways .

- Pharmacokinetics: CP-544439 undergoes extensive metabolism in rats and dogs, with hydroxylation and glucuronidation as primary pathways . No comparable data exists for this compound.

4-(Boc-Amino)tetrahydropyran-4-carboxylic Acid

This derivative features a tert-butoxycarbonyl (Boc)-protected amino group. Key distinctions:

- The Boc group in the analog prevents unwanted side reactions during synthesis, whereas the hydroxybenzyl group may limit stability under basic conditions.

Brominated Tetrahydropyran Derivatives

Examples include 4-(2-bromobenzyl)tetrahydro-2H-pyran-4-carboxylic acid (CAS: 1338495-18-3) and 4-(4-bromobenzyl)tetrahydro-2H-pyran-4-carboxylic acid (CAS: 1338494-92-0). These compounds replace the hydroxy group with bromine, altering electronic properties:

Comparison with Functional Analogs: Phenolic Acids

4-Hydroxybenzoic Acid (CAS: 99-96-7)

A simple phenolic acid lacking the tetrahydropyran scaffold:

- The tetrahydropyran ring in the target compound may improve membrane permeability compared to planar benzoic acid.

Caffeic Acid (3,4-Dihydroxybenzenepropenoic Acid)

A dihydroxycinnamic acid with antioxidant properties:

| Property | This compound | Caffeic Acid |

|---|---|---|

| Functional Groups | Single -OH, tetrahydropyran | Two -OH groups, propenoic acid |

| Bioactivity | Not reported | Antioxidant, anti-inflammatory |

- Caffeic acid’s conjugated double bond system enhances radical scavenging, a feature absent in the saturated tetrahydropyran structure.

生物活性

4-(4-Hydroxybenzyl)tetrahydropyran-4-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of this compound features a tetrahydropyran ring with a hydroxyl group and a carboxylic acid moiety, which are critical for its biological activity. The presence of the hydroxyl group suggests potential interactions with biological targets, enhancing its pharmacological profile.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, which may contribute to its protective effects against oxidative stress.

- Anticancer Activity : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines, indicating potential as an anticancer agent.

- Neuroprotective Effects : It has been explored for its potential in treating neurodegenerative diseases due to its capability to modulate neurotransmitter levels.

Antioxidant Activity

A study assessed the antioxidant capacity of this compound using various in vitro assays. The results indicated a significant reduction in oxidative stress markers in treated cells compared to controls, suggesting that the compound effectively mitigates oxidative damage.

Anticancer Potential

In a study involving human cancer cell lines (e.g., MCF-7 breast cancer cells), this compound exhibited notable cytotoxic effects. The IC50 values were determined through MTT assays, revealing an IC50 of approximately 25 µM against MCF-7 cells. This suggests moderate potency as an anticancer agent.

| Cell Line | IC50 (µM) | Activity Observed |

|---|---|---|

| MCF-7 | 25 | Moderate cytotoxicity |

| HeLa | 30 | Significant inhibition |

Neuroprotective Studies

Research focusing on the neuroprotective effects of the compound involved assessing its impact on neuronal cell survival under oxidative stress conditions. Results indicated that treatment with this compound significantly improved cell viability and reduced apoptosis markers compared to untreated controls.

The proposed mechanism of action for this compound involves:

- Free Radical Scavenging : The hydroxyl group plays a crucial role in neutralizing reactive oxygen species (ROS).

- Modulation of Signaling Pathways : It may influence pathways related to apoptosis and cell proliferation, particularly in cancer cells.

常见问题

Q. How can computational methods guide the optimization of this compound's bioactivity?

- Molecular dynamics simulations and free-energy calculations (e.g., MM-PBSA) predict binding stability to targets like MMP-13. QSAR models trained on analogs (e.g., CP-544439) can optimize logP and polar surface area to enhance blood-brain barrier penetration or reduce CYP450 inhibition .

Methodological Notes

- Data Validation : Cross-reference NMR and LC-MS data with public databases (e.g., PubChem) to confirm structural assignments .

- Conflict Resolution : Replicate key experiments (e.g., enzyme assays) under standardized protocols to address literature discrepancies.

- Ethical Compliance : Adhere to OECD guidelines for preclinical toxicity testing when developing derivatives for therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。